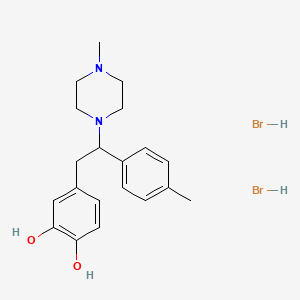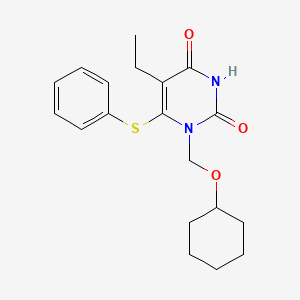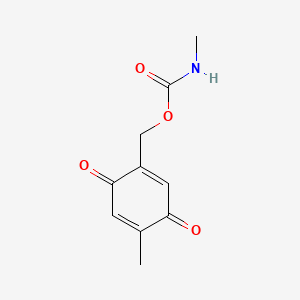
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is an organic compound with the molecular formula C₁₀H₁₁NO₄ It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a methylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate typically involves the reaction of 4-methyl-3,6-dioxo-1,4-cyclohexadiene-1-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on its effects on specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl ethylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl phenylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl butylcarbamate
Uniqueness
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structure imparts distinct reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
50827-60-6 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-9(13)7(4-8(6)12)5-15-10(14)11-2/h3-4H,5H2,1-2H3,(H,11,14) |
InChIキー |
MLXGTWVSUCXNHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)COC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


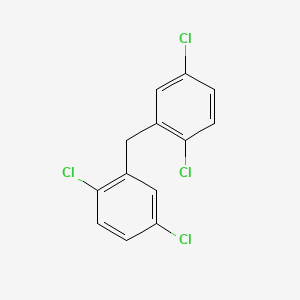
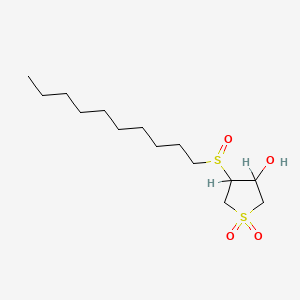


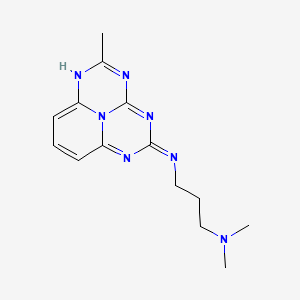
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

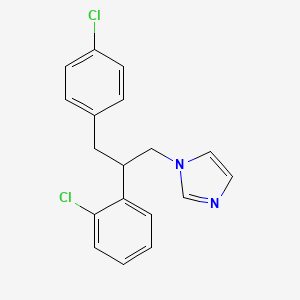
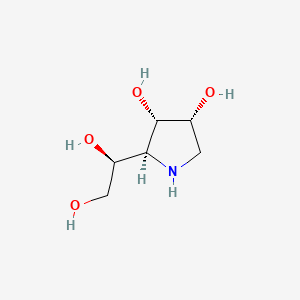
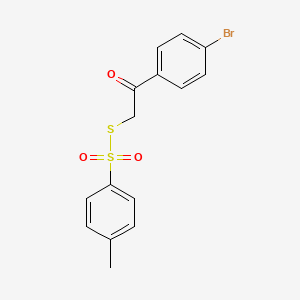
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
